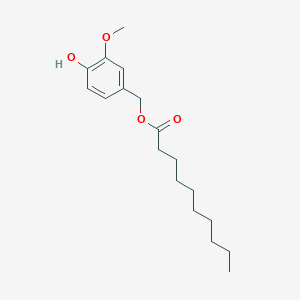

Vanillyl decanoate

Description

Contextualization within Vanillyl Esters and Capsinoid Chemistry

Vanillyl esters are compounds formed by the esterification of vanillyl alcohol with a carboxylic acid. Vanillyl decanoate (B1226879), specifically, is the ester of vanillyl alcohol and decanoic acid. ontosight.ai This structural characteristic places it in the same family as capsinoids, which are naturally occurring compounds found in certain varieties of chili peppers. google.comgoogle.com

Capsinoids, such as capsiate (B39960) and dihydrocapsiate, are noted for having physiological effects similar to capsaicinoids (the pungent compounds in hot peppers) but without the associated spiciness. oup.com The key structural difference between capsaicinoids and capsinoids lies in the linkage between the vanillyl moiety and the fatty acid chain; capsaicinoids have an amide bond, while capsinoids have an ester bond. researchgate.net Vanillyl decanoate is considered a synthetic capsinoid and is structurally similar to naturally occurring capsinoids. google.comgoogle.com

Historical Trajectories in Chemical Synthesis and Characterization

The synthesis of this compound and other vanillyl esters has been a subject of research for several decades. Early methods often involved the reaction of vanillyl alcohol with an acyl chloride, such as decanoyl chloride, in the presence of a base. oup.com

A significant advancement in the synthesis of vanillyl esters, including this compound, has been the use of enzymatic methods. Lipase-catalyzed esterification has emerged as a more selective and environmentally friendly approach. researchgate.netbg.ac.rs For instance, researchers have successfully synthesized vanillyl nonanoate (B1231133), a close analog of this compound, using lipase (B570770) from Candida antarctica (Novozym 435). researchgate.net This enzymatic approach often results in high yields and avoids the need for protecting groups on the phenolic hydroxyl group of vanillyl alcohol. oup.com The use of Candida rugosa lipases has also been explored for the production of medium-chain length capsinoids, including this compound, from coconut oil. bg.ac.rs

Characterization of this compound and its derivatives is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure. bg.ac.rsmdpi.com

Current Paradigms in Academic Research on this compound

Current research on this compound is multifaceted, exploring its potential biological activities and applications. Studies have indicated that this compound possesses antioxidant properties. ontosight.ai The esterification of phenolic compounds like vanillyl alcohol with fatty acids can enhance their hydrophobicity, potentially improving their efficacy in lipid-based systems. researchgate.net

Furthermore, research has investigated the antinociceptive (pain-relieving) effects of capsinoid derivatives, using this compound as a precursor. nih.gov These studies have shown that while capsinoids themselves exhibit moderate analgesic effects, their derivatives can have significantly stronger activity. nih.gov For example, a derivative of this compound, 4-hexyloxy-3-methoxybenzyl decanoate, demonstrated potent antinociceptive activity. nih.gov

The synthesis of this compound is also being explored in the context of creating functional polymers and materials. For instance, vanillyl alcohol, the precursor to this compound, has been used to synthesize diacrylate monomers for use in 3D printing and as a sustainable alternative to bisphenol-A based resins. specificpolymers.com

Structure

3D Structure

Properties

CAS No. |

291301-08-1 |

|---|---|

Molecular Formula |

C18H28O4 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl decanoate |

InChI |

InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-10-18(20)22-14-15-11-12-16(19)17(13-15)21-2/h11-13,19H,3-10,14H2,1-2H3 |

InChI Key |

FAKANUSCBNENBY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Vanillyl Decanoate

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the principles of chemical synthesis with the use of biological catalysts, such as enzymes, to achieve highly specific and efficient transformations under mild conditions. mdpi.com This approach is particularly advantageous for producing esters like vanillyl decanoate (B1226879), offering high selectivity and reducing the formation of unwanted byproducts often associated with traditional chemical methods. frontiersin.org

Lipase-Catalyzed Esterification and Transesterification Reactions

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most extensively used enzymes for the synthesis of vanillyl esters, including vanillyl decanoate. nih.govnih.gov These enzymes catalyze esterification (reaction between an alcohol and a carboxylic acid) and transesterification (reaction between an alcohol and an ester) reactions. ontosight.ai The synthesis of this compound via this route involves the reaction of vanillyl alcohol with either decanoic acid (esterification) or a decanoic acid ester, such as methyl decanoate or a triglyceride (transesterification). researchgate.netmdpi.com

The choice of lipase (B570770) is critical for optimizing the synthesis of this compound. Among commercially available lipases, Novozym 435, an immobilized form of lipase B from Candida antarctica (CALB), is frequently cited as a highly effective catalyst for this transformation. mdpi.comresearchgate.net Studies have shown that Novozym 435 exhibits high activity and stability, leading to high yields of vanillyl esters. For instance, in the synthesis of vanillyl nonanoate (B1231133), a close analog of this compound, Novozym 435 was found to be the most effective among seventeen different commercial lipases tested. mdpi.com Research has demonstrated that optimizing reaction conditions, such as temperature and enzyme loading, with Novozym 435 can lead to yields of vanillyl nonanoate as high as 86%. mdpi.com

Lipases from Candida rugosa (CRL) also serve as effective biocatalysts for producing capsinoids like this compound. rsc.org Commercial preparations of CRL have been successfully used in the esterification of vanillyl alcohol with various free fatty acids. rsc.org A novel approach involved creating a magnetic cross-linked enzyme aggregate of CRL modified with a functional ionic liquid, which showed promise for phytosterol esterification and highlights advanced methods for enzyme immobilization and stability. wikipedia.org

Table 1: Comparison of Lipase Catalysts in Vanillyl Ester Synthesis

| Catalyst | Substrates | Product | Yield | Reference |

|---|---|---|---|---|

| Novozym 435 | Vanillyl alcohol, Methyl nonanoate | Vanillyl nonanoate | 86% | mdpi.com |

| Novozym 435 | Vanillyl alcohol, Decanoic acid methyl ester | This compound | 73% | |

| Candida rugosa lipases (CRL) | Vanillyl alcohol, C8-C12 Fatty acids | Specific capsinoids | 80-85% | rsc.org |

| Candida rugosa lipases (CRL) | Vanillyl alcohol, Coconut oil | Vanillyl caprylate, this compound, Vanillyl laurate | Mixture Obtained | rsc.org |

The efficiency of lipase-catalyzed synthesis is heavily influenced by the enzyme's specificity towards both the alcohol and the acyl donor. Vanillyl alcohol contains two hydroxyl groups: a primary benzylic alcohol and a phenolic hydroxyl group. Lipases like CALB exhibit high regioselectivity, preferentially acylating the primary hydroxyl group over the phenolic one. nih.gov This selectivity is a significant advantage of the enzymatic route, as it circumvents the need for protecting groups that are often required in chemical synthesis.

The choice of acyl donor is also crucial. Various acyl donors can be used, including free fatty acids, fatty acid methyl esters, or triglycerides. researchgate.netmdpi.com Studies on Candida rugosa lipases have shown a preference for medium-chain length fatty acids (C8-C12) as acyl donors, achieving high yields of the corresponding vanillyl esters. rsc.org When coconut oil, which is rich in these medium-chain fatty acids, was used as the substrate, a mixture of capsinoids including vanillyl caprylate, this compound, and vanillyl laurate was successfully produced. rsc.org In another study, salmon oil was used as a source of various fatty acids for transesterification with vanillyl alcohol, demonstrating the versatility of using natural oils as acyl donor sources. nih.gov

Table 2: Influence of Acyl Donor on Vanillyl Ester Synthesis

| Lipase | Acyl Donor | Product | Observations | Reference |

|---|---|---|---|---|

| Candida rugosa lipases | C8-C12 Fatty Acids | Vanillyl caprylate, this compound, Vanillyl laurate | Yields of 80-85% for specific capsinoids. | rsc.org |

| Novozym 435 | C6-C18 Fatty acid methyl esters | Corresponding vanillyl esters | Yields ranging from 64-86%. | mdpi.com |

| Immobilized Lipase B | Salmon Oil (triglycerides) | Mixture of vanillyl fatty acid esters | Nearly complete conversion of vanillyl alcohol after 24h. | nih.gov |

| Candida rugosa lipases | Coconut Oil (triglycerides) | Mixture of vanillyl caprylate, this compound, vanillyl laurate | Demonstrates use of complex natural oil as substrate. | rsc.org |

The reaction medium plays a pivotal role in enzymatic esterification. The choice of solvent can affect enzyme activity, stability, and substrate solubility. While some lipase-catalyzed syntheses are performed in solvent-free systems, organic solvents are often employed. nih.govmdpi.com Non-polar solvents like n-hexane have been shown to be suitable for reactions involving Candida rugosa lipases. In contrast, studies have reported very low yields for the synthesis of vanillyl nonanoate using CRL in polar organic solvents like dioxane and acetone (B3395972), suggesting that solvent polarity is a critical parameter.

For Novozym 435, solvents like acetone and dioxane have been used successfully. mdpi.com One optimized protocol for vanillyl nonanoate synthesis utilized dioxane as the solvent, achieving a high yield. mdpi.com The use of molecular sieves is also a common strategy in these systems to remove water, a byproduct of esterification, which can inhibit the reaction and shift the equilibrium away from product formation. mdpi.com The development of greener solvents is an ongoing area of research to improve the environmental footprint of these processes. bohrium.com

Substrate Specificity and Acyl Donor Selection in Enzymatic Systems

Exploration of Alternative Biocatalytic Systems for Ester Formation

While lipases are the predominant biocatalysts for this compound synthesis, research is expanding to include other enzyme classes and novel biocatalytic systems. Cutinases and acyltransferases are other types of enzymes that can be utilized for esterification and transesterification reactions. nih.gov These enzymes may offer different substrate specificities or operational stabilities compared to traditional lipases.

Furthermore, innovative approaches to enzyme immobilization and reactor design are being explored to enhance biocatalyst performance and reusability. These include the development of nanohybrid biocatalysts, such as those created through biosilicification, where the enzyme is encapsulated in a silica (B1680970) matrix, sometimes in the presence of metal nanoparticles. organic-chemistry.org These novel materials can exhibit improved thermal stability and enhanced activity in organic solvents compared to the free enzyme. organic-chemistry.org Another strategy involves creating cross-linked enzyme aggregates (CLEAs), which can be combined with magnetic nanoparticles for easy separation and recycling. wikipedia.org These advanced biocatalytic systems represent the frontier of research aimed at making enzymatic synthesis more robust and economically viable for industrial applications.

Chemical Synthesis Pathways

Traditional chemical synthesis provides alternative routes to this compound, though often requiring harsher conditions and potentially leading to lower selectivity compared to enzymatic methods. These pathways typically involve the reaction of vanillyl alcohol with an activated form of decanoic acid.

One common method is the reaction of vanillyl alcohol with an acyl chloride, specifically decanoyl chloride. Acyl chlorides are highly reactive acylating agents that react readily with alcohols to form esters. researchgate.net This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The high reactivity of acyl chlorides ensures a high conversion rate, but their handling requires care due to their corrosive and moisture-sensitive nature. A key challenge in the chemical acylation of vanillyl alcohol is the presence of two hydroxyl groups, which can lead to a mixture of products unless the phenolic hydroxyl is protected.

Another powerful method for ester formation is the Mitsunobu reaction. youtube.com This reaction allows for the conversion of a primary or secondary alcohol to an ester using a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds by activating the alcohol's hydroxyl group, which is then displaced by the carboxylate nucleophile (from decanoic acid) in an Sₙ2 reaction. A significant feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center, although this is not relevant for the achiral vanillyl alcohol. youtube.com The reaction is known for its mild conditions and broad substrate scope but generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine (B178648) derivative), which can complicate purification. A chemoselective procedure based on the Mitsunobu reaction has been applied to confirm the structure of enzymatically synthesized vanillyl laurate, demonstrating its utility in this chemical space.

Esterification of Vanillyl Alcohol with Decanoic Acid

The direct esterification of vanillyl alcohol with decanoic acid represents a primary route for synthesizing this compound. This reaction typically involves the use of a catalyst to facilitate the formation of the ester bond and the removal of water to drive the reaction equilibrium towards the product.

Enzymatic catalysis, particularly with lipases, has proven to be a highly effective and chemoselective method. Vanillyl alcohol possesses two hydroxyl groups (one phenolic and one primary). Lipases selectively catalyze the esterification of the primary hydroxyl group, preventing side reactions involving the more sensitive phenolic group. tandfonline.com

Research into the lipase-catalyzed synthesis of capsinoids, a class of compounds to which this compound belongs, has provided detailed insights. In one approach, the lipase-catalyzed esterification is conducted at 50 °C under reduced pressure. tandfonline.comoup.com This solvent-free method is advantageous as the reduced pressure helps in the continuous removal of water formed during the reaction, thus shifting the equilibrium towards the formation of the ester and increasing the yield. tandfonline.com

Studies using lipases from Candida rugosa have demonstrated high efficiency in the esterification of vanillyl alcohol with medium-chain fatty acids (C8-C12). bg.ac.rs When using specific fatty acids like decanoic acid, this method can yield specific capsinoids like this compound at rates of 80-85%. bg.ac.rs The use of natural oils, such as coconut oil which is rich in these fatty acids, has also been explored as a cost-effective source of acyl donors. bg.ac.rs

| Parameter | Value/Detail | Source |

| Reactants | Vanillyl Alcohol, Decanoic Acid | ontosight.aibg.ac.rs |

| Catalyst | Lipase (e.g., from Candida rugosa, Novozym 435) | tandfonline.combg.ac.rs |

| Key Feature | Chemoselective esterification of the primary hydroxyl group | tandfonline.com |

| Reaction Conditions | 50 °C, reduced pressure, solvent-free | tandfonline.comoup.com |

| Yield | 80-85% (for C8-C12 fatty acids) | bg.ac.rs |

Transesterification Using Methyl Decanoate and Vanillyl Alcohol

Transesterification is an alternative pathway for the synthesis of this compound, utilizing an ester of decanoic acid, such as methyl decanoate, as the acyl donor in a reaction with vanillyl alcohol. This method also frequently employs enzymatic catalysts.

A specific synthesis for this compound involves the reaction of methyl decanoate and vanillyl alcohol in the presence of Novozym 435, an immobilized lipase from Candida antarctica. google.com To ensure an anhydrous environment and prevent the hydrolysis of the ester, molecular sieves are used as a drying agent. google.comresearchgate.net This reaction has been shown to produce this compound with high purity. google.com

Detailed research on the synthesis of a similar compound, vanillyl nonanoate, provides a model for the reaction conditions. researchgate.net Optimal yields for this analogous reaction were achieved using equimolar concentrations of the substrates (50 mM vanillyl alcohol and 50 mM methyl nonanoate) in a suitable organic solvent like dioxane, with Novozym 435 and molecular sieves at 25°C. researchgate.net These conditions resulted in a yield of 86% over 20 hours. researchgate.net

| Parameter | Value/Detail | Source |

| Reactants | Vanillyl Alcohol, Methyl Decanoate | google.com |

| Catalyst | Novozym 435 (immobilized lipase) | google.com |

| Additives | Molecular Sieves 4A (drying agent) | google.comresearchgate.net |

| Temperature | 25 °C | google.com |

| Reaction Time | 45 hours | google.com |

| Yield | 71.7% | google.com |

| Purity | 97.5% | google.com |

Development of Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound has increasingly incorporated principles of green chemistry to create more sustainable and environmentally benign processes. nih.gov These approaches focus on the use of renewable feedstocks, biocatalysis, and the reduction or elimination of hazardous solvents. sciencemadness.orgpurdue.edu

A key green aspect is the use of vanillyl alcohol derived from renewable resources. Vanillin (B372448), the precursor to vanillyl alcohol, can be produced in large quantities from lignin, a major component of wood and a byproduct of the paper industry. sciencemadness.org The reduction of vanillin to vanillyl alcohol can also be performed using green methods. sciencemadness.org Recent innovations have even demonstrated the synthesis of vanillin from post-consumer plastic waste (PET), offering a novel route for upcycling. rsc.org

The use of enzymes, as detailed in the esterification and transesterification sections, is a cornerstone of green chemistry in this compound synthesis. nih.gov Biocatalysts like Novozym 435 and Candida rugosa lipase operate under mild conditions (lower temperatures and pressures) and exhibit high selectivity, which reduces the formation of byproducts and simplifies purification processes. tandfonline.combg.ac.rs

Solvent-free reaction conditions represent another significant green advancement. tandfonline.comoup.com Performing the esterification under reduced pressure without a solvent not only eliminates the environmental and safety hazards associated with organic solvents but also provides an effective means of removing the water byproduct to drive the reaction to completion. tandfonline.comoup.com When a solvent is necessary, greener alternatives such as tert-butanol (B103910) are being investigated. researchgate.net These methods align with the green chemistry goal of creating efficient, high-yield reactions with minimal environmental impact. nih.govpurdue.edu

Biochemical Transformations and Metabolic Interrelationships of Vanillyl Decanoate

Enzymatic Hydrolysis Mechanisms

The primary biochemical transformation that vanillyl decanoate (B1226879) undergoes is enzymatic hydrolysis. This reaction involves the cleavage of the ester bond to yield its parent molecules: vanillyl alcohol and decanoic acid. This process is predominantly catalyzed by lipases, a class of enzymes that hydrolyze fats and other esters. scielo.br

The mechanism of lipase-catalyzed hydrolysis is a well-understood process. mdpi.comucr.edu It typically involves a catalytic triad (B1167595) of amino acid residues (commonly serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine residue initiates a nucleophilic attack on the carbonyl carbon of the vanillyl decanoate ester bond. This leads to the formation of a tetrahedral intermediate, which is then stabilized by the enzyme. The intermediate subsequently collapses, releasing vanillyl alcohol and forming an acyl-enzyme complex. Finally, a water molecule hydrolyzes this complex, releasing decanoic acid and regenerating the lipase (B570770) for subsequent catalytic cycles.

Lipases from various sources, such as Candida antarctica lipase B (CALB), are known to be effective in both the synthesis (esterification) and hydrolysis of vanillyl esters, including this compound. researchgate.netresearchgate.netresearchgate.net The direction of the reaction—whether synthesis or hydrolysis—is largely dependent on the reaction conditions, particularly the presence or absence of water. scielo.br

Table 1: Key Aspects of this compound Enzymatic Hydrolysis

| Feature | Description | Relevant Enzyme Classes |

|---|---|---|

| Reaction | Cleavage of the ester bond | Lipases, Esterases |

| Substrate | This compound | |

| Products | Vanillyl alcohol, Decanoic acid | |

| Mechanism | Nucleophilic attack by catalytic triad, formation of tetrahedral intermediate, release of products | |

| Key Enzymes | Candida antarctica lipase B (CALB), Candida rugosa lipases |

Position within Broader Vanillin (B372448) and Capsinoid Biosynthetic Pathways

While not a primary metabolite in the central biosynthetic pathways of vanillin or capsaicinoids, this compound is structurally and metabolically linked to these important compounds. Capsinoids, such as capsiate (B39960), are non-pungent analogs of capsaicin (B1668287) and are themselves vanillyl esters of fatty acids. google.comresearchgate.net this compound is considered a capsinoid derivative. nih.gov Its formation and breakdown are intrinsically linked to the availability of its precursor, vanillyl alcohol, which is a key intermediate in vanillin metabolism.

Relationship to Vanillyl Alcohol Metabolism

Vanillyl alcohol is a pivotal compound derived from vanillin. In many microorganisms and plants, vanillin is reduced to vanillyl alcohol, often as a detoxification mechanism, since vanillin can be toxic to microbial cells at higher concentrations. researchgate.netnih.gov This conversion is catalyzed by enzymes such as vanillin reductase or other alcohol dehydrogenases. asm.orggoogle.com

Once formed, vanillyl alcohol can be further metabolized. nih.gov One such metabolic fate is esterification with a fatty acid, like decanoic acid, to produce this compound. ontosight.ai This reaction, catalyzed by lipases or other ester-synthesizing enzymes, connects the phenylpropanoid pathway (leading to vanillin and vanillyl alcohol) with fatty acid metabolism. acs.org This esterification can serve as a biological storage or modification strategy, altering the physicochemical properties of vanillyl alcohol.

Enzymatic Conversions in Vanillin Bioconversion Processes

In the biotechnology sector, significant research has focused on the bioconversion of various substrates into vanillin using microbial and enzymatic systems. researchgate.netmdpi.com Common precursors for bio-vanillin production include ferulic acid, eugenol, and isoeugenol. mdpi.comresearchgate.net The pathways involved are complex and utilize a range of enzymes.

For instance, the conversion of ferulic acid to vanillin can proceed through a CoA-dependent or CoA-independent pathway, involving enzymes like feruloyl-CoA synthetase (Fcs) and enoyl-CoA hydratase/lyase (Ech). mdpi.commdpi.com In many of these bioprocesses, vanillin is an intermediate that can be further converted. A common side reaction is the reduction of vanillin to vanillyl alcohol. asm.org In a system containing lipases and a source of decanoic acid, this vanillyl alcohol could then be esterified to form this compound. While not the target product, its formation is a plausible consequence of the enzymatic machinery present in these bioconversion systems.

Microbial and Plant Metabolic Contributions to Related Compounds

Both microorganisms and plants possess diverse metabolic pathways for synthesizing and transforming aromatic compounds. mdpi.commdpi.com Microorganisms, including various species of Pseudomonas, Streptomyces, and Bacillus, can catabolize ferulic acid to produce vanillin as an intermediate. mdpi.comnih.gov Subsequently, this vanillin is often reduced to vanillyl alcohol or oxidized to vanillic acid. nih.govfrontiersin.org The presence of microbial lipases makes the esterification of the resulting vanillyl alcohol to compounds like this compound a feasible biotransformation. researchgate.net

In plants, particularly in the genus Capsicum (chili peppers), the biosynthesis of capsaicinoids involves the condensation of vanillylamine (B75263) with a branched-chain fatty acid. researchgate.net Vanillylamine itself is derived from vanillin. The formation of capsinoids, which are esters of vanillyl alcohol and fatty acids, demonstrates that plants possess the necessary enzymatic systems to link vanillyl alcohol to fatty acids. google.com While the natural occurrence of this compound specifically is less documented, the metabolic framework for its potential synthesis exists within the broader context of vanilloid and capsaicinoid metabolism in plants.

Table 2: Metabolic Relationships of this compound and Related Compounds

| Compound | Immediate Precursor(s) | Key Enzyme Class(es) | Biological Context |

|---|---|---|---|

| This compound | Vanillyl alcohol, Decanoic acid | Lipase / Esterase | Enzymatic synthesis, potential microbial/plant metabolite |

| Vanillyl alcohol | Vanillin | Alcohol dehydrogenase / Reductase | Microbial detoxification, intermediate in bioconversions nih.govasm.org |

| Vanillin | Ferulic acid, Eugenol, Isoeugenol, Vanillic acid | Vanillin synthase, Monooxygenase, Reductase, etc. | Key flavor compound, biosynthetic intermediate asm.orgmdpi.comresearchgate.net |

| Vanillic acid | Vanillin | Vanillin dehydrogenase | Microbial catabolism of vanillin frontiersin.org |

| Capsaicin | Vanillylamine, 8-methyl-6-nonenoic acid | Capsaicin synthase | Pungent compound in Capsicum plants researchgate.net |

| Capsiate (a capsinoid) | Vanillyl alcohol, 8-methyl-6-nonenoic acid | Acyltransferase (putative) | Non-pungent analog of capsaicin in Capsicum plants google.com |

Molecular Interactions and Receptor Binding Studies of Vanillyl Decanoate

Investigation of Transient Receptor Potential Vanilloid 1 (TRPV1) Interactions

Vanillyl decanoate (B1226879) is recognized as a TRPV1 agonist, a class of compounds that activate the TRPV1 receptor. google.com The TRPV1 receptor, a non-selective cation channel, is a key player in detecting and transducing nociceptive stimuli. acs.org The activation of TRPV1 by vanilloids like vanillyl decanoate is largely attributed to the presence of the vanillyl group, which is considered crucial for the binding of these compounds to the receptor. researchgate.net The binding site for capsaicin (B1668287) and other vanilloids is located on the intracellular side of the TRPV1 receptor. nih.gov Structural studies indicate that vanilloid agonists bind to a pocket between the S4 and S4-S5 linker of the channel, displacing a resident lipid molecule. mdpi.com This interaction facilitates a conformational change, leading to the opening of the channel's lower gate. mdpi.com

In vitro radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand, such as this compound, and its receptor target. oncodesign-services.com These assays utilize a radioactively labeled ligand (radioligand) to quantify its binding to a receptor preparation, which typically consists of cell membranes expressing the target receptor. oncodesign-services.comsci-hub.se

Two primary types of assays are employed:

Saturation Binding Assays: These are used to determine the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. nih.gov

Competition (Displacement) Binding Assays: In these experiments, the receptor preparation is incubated with a fixed concentration of a radioligand and varying concentrations of an unlabeled compound (the competitor, e.g., this compound). The competitor displaces the radioligand from the receptor. The results are used to calculate the inhibitory concentration (IC50) of the competitor, which can then be used to determine its binding affinity (Ki). oncodesign-services.comnih.gov

For studying vanilloid receptors, [³H]-resiniferatoxin (RTX), a potent vanilloid agonist, is often used as the radioligand due to its high affinity. nih.gov By measuring the ability of this compound to displace [³H]-RTX, its binding affinity for the TRPV1 receptor can be precisely determined. These assays are crucial for understanding the direct interaction between the compound and the receptor, independent of downstream functional effects. oncodesign-services.comolemiss.edu

The affinity of a ligand for its receptor is a critical parameter in pharmacology, quantified by values such as the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50).

Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. It is determined directly from saturation binding assays or calculated from IC50 values. sci-hub.se

IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. The IC50 value is not an absolute measure of affinity as it can be influenced by the concentration and affinity of the radioligand used in the assay. nih.gov It is, however, a key parameter derived from competition assays. nih.gov

While specific Kd or binding IC50 values for this compound are not detailed in the reviewed literature, studies on analogous compounds provide context. For instance, functional assays, such as calcium flux assays, are used to determine the half-maximal effective concentration (EC50) for TRPV1 agonists, which measures the concentration required to elicit a half-maximal functional response. acs.org Capsaicin-like agonists with potent in vitro activity often exhibit EC50 values below 1 μM in Ca²+ flux assays. acs.org The antinociceptive activity of 4-hexyloxyl-3-methoxybenzyl decanoate was found to be 9-fold higher than its precursor, this compound, suggesting differences in their interaction with the receptor or subsequent signaling. acs.org

Table 1: Key Pharmacological Parameters for Receptor Binding Studies

| Parameter | Definition | How it is Determined | Significance |

|---|---|---|---|

| Kd | Equilibrium Dissociation Constant: Concentration of ligand at which 50% of receptors are occupied. | Saturation Binding Assays | Measures the affinity of a ligand for a receptor. Lower Kd indicates higher affinity. |

| IC50 | Half-maximal Inhibitory Concentration: Concentration of a competitor that inhibits 50% of specific binding of a radioligand. | Competition (Displacement) Assays | Provides a measure of the potency of a compound in inhibiting radioligand binding. |

| Ki | Inhibition Constant: The dissociation constant of the competing ligand. | Calculated from the IC50 value using the Cheng-Prusoff equation. | Represents the binding affinity of the unlabeled drug, independent of assay conditions. |

| Bmax | Maximum number of binding sites. | Saturation Binding Assays | Indicates the total concentration of receptors in the sample. |

| EC50 | Half-maximal Effective Concentration: Concentration of a drug that gives half of the maximal response. | Functional Assays (e.g., Ca²+ influx) | Measures the potency of a drug in eliciting a functional response. |

This table provides definitions for common parameters used in receptor binding and functional studies.

This compound belongs to the family of vanilloids, which includes both natural and synthetic compounds that interact with the TRPV1 receptor. A comparative analysis highlights the structure-activity relationships within this family.

Natural Agonists: The most well-known natural agonist is capsaicin, the pungent component of chili peppers. mdpi.com Its structure features a vanillyl head group, an amide linker, and a hydrophobic acyl tail. Resiniferatoxin (RTX), isolated from Euphorbia resinifera, is an ultrapotent natural agonist, several thousand times more potent than capsaicin in some assays. nih.govmdpi.com

Synthetic Agonists: Many synthetic agonists have been developed. Olvanil, for example, is a non-pungent capsaicin analogue. researchgate.net The structure of this compound itself is similar to capsinoids, which are non-pungent analogues of capsaicin, differing in the linker between the vanillyl head and the fatty acid tail (an ester bond instead of an amide bond). researchgate.net

Studies comparing different vanilloids have revealed that potency and selectivity can be modulated by altering the chemical structure. For instance, capsaicin congeners are generally more potent in inducing calcium influx, whereas RTX analogues tend to show higher potency in binding assays. nih.gov The nature of the chemical bond (ester vs. amide) and substitutions on the molecule can significantly influence whether a compound exhibits capsaicin-like or RTX-like pharmacology. nih.gov The elongation of the alkoxyl chain at the C4 position of this compound has been shown to increase antinociceptive activity, indicating that modifications to the core structure can enhance biological effects. acs.org

Table 2: Comparison of Selected Vanilloid Agonists

| Compound | Type | Key Structural Features | Relative Potency/Activity |

|---|---|---|---|

| Capsaicin | Natural | Vanillyl group, amide bond, C9 acyl chain. | Potent agonist, benchmark for pungency. mdpi.com |

| Resiniferatoxin (RTX) | Natural | Diterpene phorbol (B1677699) ester with a vanillyl moiety. | Ultrapotent agonist, much higher affinity than capsaicin. nih.govmdpi.com |

| This compound | Synthetic-like | Vanillyl group, ester bond, C10 acyl chain. | Considered a capsinoid analogue; precursor for more potent derivatives. acs.orgresearchgate.net |

| Olvanil | Synthetic | Vanillyl group, amide bond, different acyl chain. | Non-pungent capsaicin analogue. researchgate.net |

This table provides a comparative overview of this compound and other key vanilloid agonists.

Determination of Binding Affinities and Kinetics (e.g., IC50 values, Kd)

Exploration of Other Cellular Receptor Targets and Interaction Dynamics

While TRPV1 is the primary and most studied target for this compound and related compounds, evidence suggests that the biological activities of vanilloids are not exclusively mediated by this receptor. Research has begun to explore other potential cellular targets.

Vanilloids have been reported to interact with other members of the TRP channel family, such as the TRPA1 channel, which is often co-expressed with TRPV1 in sensory neurons. mdpi.com Furthermore, some studies suggest that vanilloids may interact with Toll-like receptors (TLRs), such as TLR4, which are involved in inflammatory signaling pathways. researchgate.net The ability of vanillin (B372448) and its analogs to inhibit TLR signaling indicates a potential anti-inflammatory mechanism independent of TRPV1 activation. researchgate.net

There is also evidence for vanilloid interactions with non-CB receptor targets like peroxisome proliferator-activated receptors (PPARs) and adenosine (B11128) receptors. researchgate.netregulations.gov For example, some vanilloid phytochemicals have been shown to bind to adenosine A2A and A2B receptors. researchgate.net The expression of TRPV1 itself is not limited to sensory neurons; it has been detected in various non-neuronal cells, including epithelial cells, immune cells, and adipocytes, suggesting a broader physiological role and more complex interaction dynamics within different tissues. frontiersin.orgplos.org In brain microvascular endothelial cells, which form the blood-brain barrier, various TRP channels including TRPV2 and TRPV4 are expressed, presenting another potential site of action for circulating vanilloids. researchgate.net

Biophysical Characterization of Protein-Ligand Binding

Understanding the binding of a ligand like this compound to its receptor target requires biophysical characterization to elucidate the structural and energetic details of the interaction. These methods complement traditional binding and functional assays by providing a molecular-level view.

Spectroscopic and biophysical approaches are used to study the conformational features of the receptor upon ligand binding. nih.gov Techniques such as circular dichroism can reveal changes in the protein's secondary structure. The interaction between a ligand and a protein involves weak molecular forces, including ionic interactions, hydrogen bonding, and van der Waals forces. google.comfrontiersin.org

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for exploring protein-ligand interactions. researchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, helping to identify key amino acid residues involved in the interaction. mdpi.com For example, docking studies have confirmed that the vanillyl moiety is critical for the binding of capsaicin to TRPV1. researchgate.net Molecular dynamics simulations can then be used to model the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding and the conformational changes that lead to receptor activation or inhibition. researchgate.net The cooperative binding of multiple ligands to a receptor complex can also be investigated using these methods, revealing how multivalent interactions can promote significant conformational changes, such as the exposure of functional domains. biorxiv.orgnih.govrsc.org

Structure Activity Relationship Sar and Structural Determinants of Biological Function for Vanillyl Decanoate

Elucidation of Essential Structural Features for Receptor Engagement

The engagement of vanillyl decanoate (B1226879) with its primary target, the TRPV1 receptor, is a nuanced process governed by specific structural motifs within the molecule. The TRPV1 receptor, a non-selective cation channel, is activated by a variety of stimuli, including heat, protons, and chemical agents like capsaicin (B1668287). nih.gov Vanillyl decanoate, as a capsaicin analog, shares key structural features that are critical for this interaction.

The essential components for receptor engagement can be broken down into three main regions, analogous to those in capsaicin:

The A-region (Aromatic Ring): This is the vanillyl moiety (4-hydroxy-3-methoxybenzyl group). acs.org The phenolic hydroxyl group and the methoxy (B1213986) group on the aromatic ring are crucial for binding. nih.govcsic.es The hydroxyl group can act as a hydrogen bond donor, a key interaction for anchoring the ligand within the receptor's binding pocket. nih.gov

The B-region (Linker): In this compound, this is an ester linkage. This region's geometry and ability to form hydrogen bonds are important for proper orientation and affinity. nih.gov

The C-region (Acyl Chain): This is the lipophilic decanoate tail. This hydrophobic chain is thought to interact with a hydrophobic region within the receptor, contributing significantly to the binding affinity. csic.es

Influence of the Decanoate Alkyl Chain Length on Biological Potency and Selectivity

The length of the alkyl chain in the C-region of vanilloid compounds has a profound impact on their biological potency and selectivity. For vanillyl esters, including this compound, the decanoate chain (a 10-carbon acyl chain) represents a significant determinant of its interaction with the TRPV1 receptor.

Research on a series of capsinoids and their derivatives has shown a clear relationship between the acyl chain length and biological activity. nih.gov Studies on capsaicin analogs indicate that an optimal chain length for the hydrophobic region is between 8 and 15 carbon atoms. csic.es This suggests that the decanoate chain of this compound falls within this optimal range for effective interaction with the hydrophobic pocket of the TRPV1 receptor.

Specifically for vanillyl esters, studies have demonstrated that the antinociceptive activity can decrease with the elongation of the acyl chain. nih.gov However, this is not a simple linear relationship and can be influenced by other structural modifications. For instance, the introduction of different alkoxy groups at the C4 position of the vanillyl moiety can alter the influence of the acyl chain length. nih.gov

The chain length also affects the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes and reach the intracellular binding site of the TRPV1 receptor. csic.es The decanoate chain provides a balance of lipophilicity that facilitates membrane permeation without being excessively retained in the lipid bilayer.

The selectivity of vanillyl esters can also be modulated by the alkyl chain. While direct studies on the selectivity of this compound are limited, research on related compounds suggests that variations in the C-region can influence the affinity for different receptor subtypes or other off-target interactions. The precise length and conformation of the alkyl chain are critical for fitting into the specific binding pocket of TRPV1, and deviations can lead to reduced potency or altered selectivity.

Role of the Vanillyl Moiety in Molecular Recognition and Functional Outcome

The vanillyl moiety (4-hydroxy-3-methoxybenzyl group) is the cornerstone of molecular recognition for a large class of compounds known as vanilloids, including this compound. oup.comwikipedia.org This aromatic group is essential for the initial binding and activation of the TRPV1 receptor. oup.com

The key features of the vanillyl group that contribute to its role in molecular recognition are:

Phenolic Hydroxyl Group: This group is a critical hydrogen bond donor. It is believed to interact with specific amino acid residues in the TRPV1 binding pocket, such as Tyr511, helping to anchor the molecule in the correct orientation for activation. nih.govnih.gov

Methoxy Group: The methoxy group at the 3-position also plays a role in the binding, likely through steric and electronic contributions that fine-tune the interaction with the receptor. nih.gov

Aromatic Ring: The benzene (B151609) ring itself contributes to binding through π-π stacking interactions with aromatic residues in the binding site, such as Tyr511. nih.gov

The functional outcome of this molecular recognition is the activation of the TRPV1 channel. Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations, primarily Ca2+. nih.gov This influx is the initial event that triggers the downstream cellular responses associated with TRPV1 activation.

Interestingly, the vanillyl moiety's structural similarity to the cyclic portion of coenzyme Q has led to suggestions that vanilloids might also interact with mitochondrial targets, potentially acting as antagonists of coenzyme Q and inhibiting mitochondrial electron transport. oup.comresearchgate.net This highlights that while the primary role in the context of TRPV1 is agonism, the vanillyl group can confer the ability to interact with other biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. medcraveonline.comdromicslabs.com For this compound and related vanilloids, QSAR models are valuable tools for predicting their activity, understanding their mechanism of action, and designing new compounds with desired properties. sci-hub.senih.gov

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. nih.gov The general form of a QSAR model can be expressed as:

Biological Activity = f(Molecular Descriptors) + error dromicslabs.com

The first step in building a QSAR model is to calculate a set of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules in a dataset. mdpi.com For this compound and its analogs, these descriptors can be categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments. nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and include parameters like molecular volume, surface area, and pharmacophore features. mdpi.com

Physicochemical descriptors are particularly important and include measures of lipophilicity (e.g., logP), electronic properties (e.g., dipole moment, partial charges), and steric properties. nih.gov For vanilloids, descriptors that capture hydrogen bonding capacity, hydrophobicity, and the spatial arrangement of the key pharmacophoric features (aromatic ring, hydrogen bond donor/acceptor, hydrophobic tail) are crucial for building predictive models. nih.gov

| Descriptor Category | Examples | Relevance to this compound |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Counts | Basic properties influencing size and mass. |

| Topological (2D) | Connectivity Indices, Shape Indices | Describes the branching and overall shape of the molecule. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to steric interactions within the receptor binding pocket. |

| Physicochemical (3D) | LogP, Polar Surface Area (PSA), H-bond donors/acceptors | Crucial for predicting membrane permeability and receptor binding affinity. |

Once a QSAR model is developed, it must be rigorously validated to ensure its statistical significance and predictive power. medcraveonline.com Validation is essential to confirm that the model is not a result of chance correlation and can be reliably used to predict the activity of new, untested compounds. nih.gov

Key statistical validation techniques include:

Internal Validation: This is typically performed using cross-validation techniques like the leave-one-out (LOO) or leave-group-out (LGO) methods. nih.gov In LOO, a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the set. The cross-validated squared correlation coefficient (Q²) is a common metric, with a value greater than 0.5 generally considered indicative of a robust model. medcraveonline.com

External Validation: This is the most stringent test of a model's predictive ability. The model is used to predict the activity of an external set of compounds that were not used in the model's development. dromicslabs.comnih.gov The predictive performance is assessed using metrics like the squared correlation coefficient between the predicted and observed activities (R²pred).

Y-Randomization: This is a method to check for chance correlations. The biological activity data (Y-variable) is randomly shuffled, and a new QSAR model is built. If a significant correlation is found, the original model is likely due to chance. nih.gov

Advanced Analytical Methodologies for Vanillyl Decanoate Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Vanillyl Decanoate (B1226879), enabling its separation from precursors, by-products, or matrix components. wikipedia.org The choice between liquid and gas chromatography is typically dictated by the compound's volatility and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of compounds like Vanillyl Decanoate. wikipedia.orgopenaccessjournals.com Given its molecular structure, which includes a polar phenolic group and a nonpolar decanoate chain, reversed-phase HPLC is the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Detailed research findings indicate that for related compounds such as vanillin (B372448), separation is effectively achieved on C18 columns. researchgate.net The mobile phase typically consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, allowing for the efficient elution of compounds with varying polarities. researchgate.net Detection is commonly performed using a UV-Vis detector, as the aromatic ring in the vanillyl moiety acts as a chromophore. A photodiode array (PDA) detector is particularly useful, allowing for the acquisition of the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. researchgate.net For this compound, the maximum absorbance wavelength is expected to be similar to vanillin, with strong signals around 230-280 nm. researchgate.netresearchgate.net

Table 1: Illustrative HPLC-UV Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately nonpolar compounds. |

| Mobile Phase | A: Water, B: Acetonitrile | Common solvents providing a wide polarity range for gradient elution. |

| Gradient | 60% B to 95% B over 20 min | Ensures elution of starting materials (more polar) and the product (less polar). |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detector | UV/PDA at 231 nm and 280 nm | The vanillyl chromophore has characteristic absorbance at these wavelengths. researchgate.netresearchgate.net |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. lucideon.com this compound, being an ester of moderate molecular weight, is amenable to GC analysis, although it may require elevated temperatures for volatilization. The technique combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. technologynetworks.com

For qualitative analysis, the mass spectrometer is invaluable. libretexts.org After separation on the GC column, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible pattern. This fragmentation pattern, along with the molecular ion peak, serves as a "fingerprint" for this compound, allowing for its unambiguous identification by comparison to a spectral library or by structural interpretation. technologynetworks.comresearchgate.net

For quantitative analysis, the area of the chromatographic peak is proportional to the amount of the compound present. libretexts.org By creating a calibration curve with standards of known concentration, the amount of this compound in an unknown sample can be accurately determined. The use of an internal standard is often employed to correct for variations in injection volume and instrument response. libretexts.org

Table 2: Representative GC-MS Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm) | A non-polar column suitable for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium at 1.0 - 1.5 mL/min | Inert carrier gas providing good chromatographic efficiency. labtron.com |

| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte. |

| Oven Program | 150 °C hold 1 min, ramp to 300 °C at 10 °C/min | Temperature program to separate analytes based on boiling point. |

| Ion Source | Electron Impact (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. labtron.com |

| Mass Analyzer | Quadrupole | Commonly used for its robustness and ability to scan a wide mass range. |

| Scan Range | 40-500 amu | Covers the expected mass of the parent ion and its major fragments. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) synergistically combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. wikipedia.org This hyphenated technique is exceptionally powerful for analyzing this compound in complex matrices such as food products, biological samples, or cosmetic formulations, where high background interference can be a challenge. wikipedia.orgnih.gov

LC-MS provides two orthogonal pieces of information for identification: the retention time from the LC separation and the mass-to-charge ratio (m/z) from the MS detection. rsc.org This dual confirmation significantly increases the confidence in analyte identification. Modern LC-MS instruments, often equipped with electrospray ionization (ESI) sources, can gently ionize molecules like this compound, typically forming a protonated molecule [M+H]⁺ or other adducts, which helps in determining the molecular weight with high accuracy. nih.gov For even greater specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) can be used, where a specific parent ion is selected and fragmented to produce characteristic daughter ions, a process known as multiple reaction monitoring (MRM). nih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural confirmation of this compound, providing detailed information about its molecular architecture and the functional groups it contains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. mdpi.com It provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms (protons). For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the vanillyl ring, the methoxy (B1213986) (-OCH₃) protons, the methylene (B1212753) protons of the vanillyl alcohol moiety (-CH₂-O-), the phenolic hydroxyl proton (-OH), and the various methylene protons along the decanoate chain, culminating in the terminal methyl group. The chemical shift, integration (peak area), and spin-spin splitting patterns of these signals allow for the complete assignment of the proton structure.

¹³C NMR provides direct information about the carbon skeleton of the molecule. ceitec.czbhu.ac.in A proton-decoupled ¹³C NMR spectrum of this compound would display a single peak for each chemically non-equivalent carbon atom. bhu.ac.in This includes distinct signals for the aromatic carbons, the methoxy carbon, the ester carbonyl carbon, and the individual carbons in the aliphatic decanoate chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. bhu.ac.in

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom Type | Predicted Chemical Shift (ppm) | Characteristic Features |

|---|---|---|---|

| Vanillyl | Aromatic Protons | 6.8 - 7.0 | Multiple signals (singlet, doublet) in the aromatic region. |

| Phenolic Proton | 5.5 - 6.0 | A broad singlet, position can vary. | |

| Methylene Protons (-CH₂-O) | ~5.0 | Singlet, deshielded by adjacent oxygen and aromatic ring. | |

| Methoxy Protons (-OCH₃) | ~3.9 | Sharp singlet, integrating to 3H. | |

| Decanoate | Methylene Protons (α to C=O) | ~2.3 | Triplet, deshielded by the carbonyl group. |

| Other Methylene Protons | 1.2 - 1.6 | Complex multiplet region. | |

| Terminal Methyl Protons (-CH₃) | ~0.9 | Triplet, integrating to 3H. | |

| ¹³C NMR | Ester Carbonyl (C=O) | 170 - 175 | Characteristic downfield signal for ester carbonyl carbon. |

| Aromatic Carbons | 110 - 150 | Multiple signals in the aromatic region. | |

| Methylene Carbon (-CH₂-O) | 60 - 70 | Signal for the ester-linked methylene carbon. | |

| Methoxy Carbon (-OCH₃) | ~56 | Characteristic signal for methoxy carbon. |

Applications of Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. longdom.org The IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its bonds. Key characteristic absorption bands would confirm the presence of the main functional groups: a broad band for the phenolic -OH stretch, sharp peaks for C-H stretches (both aromatic and aliphatic), a strong C=O stretch confirming the ester group, and various C-O and aromatic C=C stretching bands in the fingerprint region. longdom.orgscribd.com This technique is particularly useful for monitoring the synthesis of this compound, for example, by observing the appearance of the strong ester carbonyl peak and the disappearance of the carboxylic acid -OH band from decanoic acid. ed.gov

Table 4: Key Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Phenolic O-H stretch | 3200 - 3500 | Broad, Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Ester C=O stretch | ~1735 | Strong |

| Aromatic C=C stretch | 1500 - 1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. technologynetworks.comresearchgate.net For this compound, the UV-Vis spectrum is dominated by the vanillyl chromophore. The substituted benzene (B151609) ring allows for π → π* transitions, resulting in characteristic absorbance maxima in the UV region. pan.olsztyn.pl This technique is often used quantitatively, as according to the Beer-Lambert Law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound. researchgate.net It is a simple and cost-effective method for quantification when used in conjunction with a separation technique like HPLC. smacgigworld.com

Chemical Derivatization Strategies for Enhanced Analytical Performance

In the analysis of this compound, particularly by gas chromatography (GC), chemical derivatization is a key strategy to enhance analytical performance. The primary goal is to modify the chemical structure of the analyte to improve its volatility, thermal stability, and detectability. This compound possesses a free phenolic hydroxyl group which can lead to poor chromatographic peak shape and reduced sensitivity due to its polarity and potential for adsorption on active sites within the GC system. Derivatization targets this functional group to create a less polar, more volatile, and more thermally stable compound.

Alkylation and Acylation for Volatility and Detector Response Improvement

Alkylation and acylation are common derivatization techniques used in GC-MS to improve the analysis of compounds with active hydrogens, such as the phenolic hydroxyl group in this compound. jfda-online.comresearchgate.net These methods replace the active hydrogen with an alkyl or acyl group, respectively, which reduces the polarity of the molecule. This reduction in polarity decreases intermolecular hydrogen bonding, leading to increased volatility and improved chromatographic behavior, characterized by more symmetrical peak shapes and reduced tailing. researchgate.net

Alkylation: This process involves the introduction of an alkyl group (e.g., methyl, propyl) onto the phenolic hydroxyl group. Reagents such as methyl chloroformate (MCF) are used for this purpose. nih.gov For instance, a method developed for the analysis of acetate (B1210297) involves alkylation to its propyl derivative, which demonstrates high reproducibility and a wide linear range of quantification. nih.gov While specific studies on the alkylation of this compound for analysis are not prevalent, the principles applied to other phenolic compounds and organic acids are directly applicable. nih.govmdpi.com The reaction converts the polar hydroxyl group into a less polar ether, making the derivative more suitable for GC analysis.

Acylation: This technique introduces an acyl group to the hydroxyl functionality. Reagents like acid anhydrides (e.g., trifluoroacetic anhydride) or acyl chlorides are frequently used. jfda-online.com The formation of fluoroacyl derivatives can significantly increase volatility and enhance the response of electron capture detectors (ECD) or mass spectrometers operating in negative chemical ionization (NCI) mode. jfda-online.com The synthesis of capsinoids, including this compound, often involves the acylation of vanillyl alcohol with fatty acid derivatives catalyzed by lipases. nih.govresearchgate.net While the goal of synthesis is production rather than analysis, the underlying chemical transformation—esterifying the vanillyl alcohol—is analogous to an acylation derivatization step. This conversion of the alcohol to an ester demonstrates the feasibility and effectiveness of acylation chemistry for modifying this functional group.

Table 1: Comparison of General Alkylation and Acylation Reagents for GC-MS Derivatization This table is a generalized representation based on common derivatization principles and is not specific to published research on this compound.

| Derivatization Type | Reagent Class | Example Reagent | Target Group | Benefits |

|---|---|---|---|---|

| Alkylation | Chloroformates | Methyl Chloroformate (MCF) | Phenolic -OH, Carboxyls, Amines | Good for polyfunctional compounds, stable derivatives. nih.gov |

| Diazomethane | Diazomethane | Phenolic -OH, Carboxyls | Highly reactive, but toxic and explosive. | |

| Acylation | Fluoroacyl Anhydrides | Trifluoroacetic Anhydride (TFAA) | Phenolic -OH, Alcohols, Amines | Increases volatility, enhances ECD/NCI-MS response. jfda-online.com |

| Acyl Chlorides | Acetyl Chloride | Phenolic -OH, Alcohols, Amines | Common and effective, but can produce corrosive HCl byproduct. |

Silylation for Analysis of Polar Analytes

Silylation is one of the most widely used derivatization methods in GC-MS for analytes containing polar functional groups like hydroxyls, carboxyls, and amines. researchgate.netnih.gov The technique involves replacing the active hydrogen of the functional group with a trimethylsilyl (B98337) (TMS) group or other silyl (B83357) groups. nih.gov For this compound, the target for silylation is the phenolic hydroxyl group.

The primary advantage of silylation is the significant increase in the volatility and thermal stability of the analyte. The resulting trimethylsilyl ether of this compound is much less polar and more volatile than the parent compound. This leads to shorter retention times, sharper and more symmetrical peaks, and improved separation from other components in a complex mixture. researchgate.net A variety of silylating reagents are available, each with different reactivity. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). jfda-online.com

However, a potential drawback of silylation is the relative instability of the derivatives, which can be susceptible to hydrolysis. nih.gov This requires careful sample handling and anhydrous conditions. Despite this, silylation remains a powerful tool for the GC-MS analysis of polar compounds like this compound.

Table 2: Common Silylating Reagents and Their Characteristics This table is a generalized representation based on common derivatization principles and is not specific to published research on this compound.

| Reagent | Abbreviation | Properties and Applications |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive; byproducts are volatile and do not interfere with chromatography. jfda-online.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS-acetamide; considered a very strong TMS donor. jfda-online.comnih.gov |

| Trimethylchlorosilane | TMCS | Often used as a catalyst (e.g., 1% in BSTFA or MSTFA) to enhance the reactivity of the main silylating agent. jfda-online.com |

| Hexamethyldisilazane | HMDS | A weaker TMS donor, suitable for less hindered hydroxyl groups. |

Optimization of Derivatization Reaction Conditions

To ensure complete and reproducible derivatization of this compound, the reaction conditions must be carefully optimized. Incomplete reactions can lead to the presence of both the derivative and the original analyte, complicating quantification and reducing accuracy. Key parameters to optimize include the choice of reagent and solvent, reagent concentration, reaction temperature, and reaction time.

Reagent and Solvent: The choice of derivatizing agent depends on the analyte's reactivity and the desired properties of the derivative. The solvent must be inert to the reaction conditions and capable of dissolving both the analyte and the reagents. For the synthesis of vanillyl nonanoate (B1231133), a related capsinoid, dioxane was found to be a suitable solvent. nih.gov

Reagent Concentration: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. researchgate.net However, an excessive amount can sometimes lead to side reactions or interfere with the analysis.

Temperature and Time: Derivatization reactions can range from room temperature to elevated temperatures (e.g., 60-100 °C) to increase the reaction rate. cabidigitallibrary.org The optimal time is the minimum duration required to achieve complete conversion. For example, the synthesis of vanillyl nonanoate was optimized at 25°C for 20 hours. nih.gov For analytical derivatization, much shorter times are generally preferred.

The use of catalysts, such as TMCS in silylation or bases like pyridine (B92270) or triethylamine (B128534) in acylation, can significantly accelerate the reaction rate and improve yields. jfda-online.com Additionally, for reactions that produce water, the addition of a molecular sieve can shift the equilibrium toward the products, as demonstrated in the synthesis of capsinoids. nih.gov

Table 3: Factors for Optimization of this compound Derivatization This table is a conceptual guide to the optimization process.

| Parameter | Considerations for Optimization | Potential Range/Options |

|---|---|---|

| Reagent | Reactivity towards phenolic -OH, stability of derivative, potential interferences. | BSTFA, MSTFA, TFAA, MCF |

| Solvent | Analyte solubility, inertness, boiling point. | Pyridine, Acetonitrile, Dioxane, Hexane |

| Reagent:Analyte Ratio | Ensure complete conversion without causing side-products. | 10:1 to 100:1 molar excess |

| Temperature (°C) | Balance reaction rate with potential degradation of analyte or derivative. | 25 - 100 °C |

| Time (min) | Achieve maximum yield in minimum time for high throughput. | 15 - 60 min |

| Catalyst | Increase reaction rate and efficiency. | TMCS, Pyridine, Triethylamine |

Advanced Sample Preparation Techniques (e.g., Headspace Solid-Phase Microextraction)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound from complex matrices. nih.gov The technique combines extraction and pre-concentration into a single step. It relies on the partitioning of analytes from the sample matrix into the headspace (the gas phase above the sample) and their subsequent adsorption onto a coated fused-silica fiber. cabidigitallibrary.org After a set extraction time, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

HS-SPME coupled with GC-MS has been successfully applied to analyze volatile compounds in a variety of food and plant materials, including vanilla, vegetable oils, and propolis, which contain structurally related compounds like vanillin. nih.govresearchgate.netresearchgate.net For instance, a mixture of capsinoids, including this compound and vanillyl laurate, was identified in coconut oil enriched via enzymatic reactions, with HS-SPME being a suitable method for analyzing the volatile compounds in the transesterified oil. researchgate.net

The efficiency of HS-SPME is dependent on several factors that must be optimized, including the type of fiber coating, extraction temperature and time, and sample matrix modifications (e.g., pH, salt addition). mdpi.com

Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For a broad range of volatile compounds, mixed-phase coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective. mdpi.com For vanilla-related compounds, Carboxen/PDMS fibers have also been shown to have a high capacity. researchgate.net

Extraction Temperature and Time: Increasing the extraction temperature generally increases the vapor pressure of the analytes, facilitating their transfer into the headspace and speeding up equilibration. cabidigitallibrary.org However, excessively high temperatures can risk thermal degradation. Optimal incubation and extraction times are determined to ensure maximum adsorption onto the fiber without losing more volatile components due to competition. mdpi.com Studies optimizing HS-SPME for sweet potato volatiles found optimal conditions to be incubation at 80°C for 30 minutes followed by extraction for 30 minutes. mdpi.com

Sample Matrix: The addition of salt (e.g., NaCl or KCl) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of organic analytes and promotes their release into the headspace (the "salting-out" effect), thereby improving extraction efficiency. cabidigitallibrary.org

Table 4: Optimization Parameters for HS-SPME of this compound and Related Volatiles This table is based on findings from studies on related volatile and semi-volatile compounds.

| Parameter | Factor | Typical Optimized Condition/Range | Reference |

|---|---|---|---|

| Fiber Coating | Polarity, analyte affinity | DVB/CAR/PDMS or CAR/PDMS | mdpi.comresearchgate.net |

| Incubation/Extraction Temp. | Analyte volatility, kinetics | 60 - 80 °C | cabidigitallibrary.orgmdpi.com |

| Incubation Time | Sample/headspace equilibrium | 20 - 30 min | researchgate.netmdpi.com |

| Extraction Time | Headspace/fiber equilibrium | 10 - 40 min | cabidigitallibrary.orgresearchgate.net |

| Matrix Modification | Salting-out effect | Addition of saturated KCl or NaCl | cabidigitallibrary.org |

| Agitation | Mass transfer | Stirring or no stirring (must be optimized) | cabidigitallibrary.org |

Applications of Vanillyl Decanoate in Chemical Biology Research

Development as a Chemical Probe for Investigating Biological Pathways

Chemical probes are small molecules designed to selectively modulate the function of a specific protein target, enabling researchers to study its role in cellular and organismal systems. thermofisher.krcaymanchem.com Vanillyl decanoate (B1226879) has been developed and utilized as such a probe, primarily for investigating biological pathways associated with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. wikipedia.orgmdpi.com The TRPV1 channel is a well-established receptor for capsaicin (B1668287) and is implicated in a wide range of physiological processes, including pain perception, temperature sensation, and inflammation. mdpi.comnih.gov

The structure of vanillyl decanoate is key to its function as a probe. It contains the essential vanillyl group and a lipophilic decanoate tail, which allow it to interact with the vanilloid binding site on the TRPV1 receptor, similar to capsaicin. wikipedia.org However, the ester linkage in this compound distinguishes it from the amide linkage in capsaicin. researchgate.net This structural difference allows researchers to conduct comparative studies to understand how different chemical linkages influence the activation, desensitization, and downstream signaling of the TRPV1 channel. wikipedia.orgacs.org

By applying this compound in cell-based assays, scientists can induce and study specific cellular responses, such as calcium ion influx, which is a hallmark of TRPV1 activation. nih.govacs.org These experiments help to elucidate the relationship between a molecular target (TRPV1) and the broader biological consequences of its modulation. thermofisher.kr Therefore, this compound serves as a critical tool for target validation and for dissecting the intricate mechanisms of vanilloid-sensitive pathways. thermofisher.krafsacollaboration.org

Utility in Bioorganic Synthesis for Generating Structural Analogs

Bioorganic synthesis focuses on creating complex, biologically active molecules and their derivatives to study and manipulate biological systems. wgtn.ac.nzuniversiteitleiden.nl this compound is a prime example of a compound that is both a target of and a tool for bioorganic synthesis. Its own synthesis has been achieved through various methods, most notably through lipase-catalyzed esterification, which offers a chemoselective and environmentally friendly route. researchgate.netoup.combg.ac.rs This process typically involves the reaction of vanillyl alcohol with decanoic acid or its derivatives. bg.ac.rsresearchgate.net

The primary utility of this compound in this context is as a scaffold or model compound for generating libraries of structural analogs. researchgate.net Researchers systematically modify its structure to investigate structure-activity relationships (SAR). For example, a series of vanillyl esters with varying fatty acid chain lengths (e.g., vanillyl caprylate, this compound, vanillyl laurate) have been synthesized to determine how the length of the acyl chain affects their biological properties. bg.ac.rsresearchgate.net Studies have shown that medium-chain fatty acids, such as the C8 to C12 range which includes decanoate, are often optimal acyl donors for achieving high yields in enzymatic synthesis and for specific biological activities. bg.ac.rsresearchgate.net

Furthermore, this compound itself has been used as a precursor for creating more complex analogs with potentially enhanced therapeutic properties. In one study, derivatives of this compound were synthesized by modifying the vanillyl ring, leading to new compounds with significantly higher antinociceptive (pain-reducing) activity compared to the parent molecule. acs.org This iterative process of synthesis and biological evaluation is a cornerstone of medicinal chemistry and drug discovery, allowing for the fine-tuning of molecular properties to achieve a desired biological effect.

Table 1: Synthetic Approaches for this compound and Related Capsinoids

| Method | Key Reagents/Catalyst | Description | Reference(s) |

|---|---|---|---|

| Lipase-Catalyzed Esterification | Vanillyl Alcohol, Fatty Acid (e.g., Decanoic Acid), Lipase (B570770) (e.g., Novozym 435, Candida rugosa lipase) | An enzymatic method where a lipase enzyme catalyzes the formation of an ester bond between vanillyl alcohol and a fatty acid in an organic solvent. This is a common and efficient method for producing various capsinoids. | researchgate.netoup.combg.ac.rs |

| Chemical Synthesis | Vanillyl Alcohol, Acyl Chloride (e.g., Nonanoyl Chloride), Pyridine (B92270) | A traditional organic chemistry approach involving the reaction of vanillyl alcohol with an activated form of the fatty acid, such as an acyl chloride, often in the presence of a base like pyridine. | oup.com |

| Transesterification | Vanillyl Pentadecanoate, Decanoic Acid, Triethylamine (B128534) | A reaction where the acyl group of an existing ester is exchanged with a different one. For instance, this compound can be formed from another vanillyl ester in the presence of decanoic acid. | tandfonline.com |

Contribution to Understanding Capsinoid-Mediated Biological Processes